7-Bromo-5,6-dichloro-1h-1,3-benzodiazole

Catalog No.
S14042628
CAS No.
M.F
C7H3BrCl2N2
M. Wt
265.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5,6-dichloro-1h-1,3-benzodiazole

Product Name

7-Bromo-5,6-dichloro-1h-1,3-benzodiazole

IUPAC Name

4-bromo-5,6-dichloro-1H-benzimidazole

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

InChI

InChI=1S/C7H3BrCl2N2/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,(H,11,12)

InChI Key

MPHNFGWDXVYTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Br)N=CN2

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on a benzodiazole ring. Its molecular formula is C7H3BrCl2N2C_7H_3BrCl_2N_2, and it has a molecular weight of approximately 265.92 g/mol. The compound features a unique arrangement of halogen atoms that influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, affecting the oxidation state of the benzodiazole ring.
  • Coupling Reactions: It can engage in coupling reactions to form more complex structures, enhancing its utility in organic synthesis.

These reactions are essential for modifying the compound for specific applications or improving its biological properties.

This compound exhibits significant biological activity, particularly as an antiviral agent. It has been shown to selectively inhibit human cytomegalovirus (HCMV) by blocking the cleavage of high-molecular-weight DNA during viral replication. This inhibition results in a marked reduction in HCMV replication rates, making it a potential candidate for therapeutic development against viral infections. The compound's mechanism involves binding to viral DNA polymerase, thereby disrupting normal DNA synthesis processes.

The synthesis of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole typically involves the bromination and chlorination of benzimidazole derivatives. A common synthetic route includes:

  • Bromination: Reacting 5,6-dichlorobenzimidazole with bromine in an appropriate solvent (e.g., acetic acid) under controlled temperature conditions.
  • Electrophilic Aromatic Substitution: The reaction proceeds through electrophilic aromatic substitution, yielding the desired bromo-chloro benzodiazole derivative.

Industrial synthesis may involve similar methods but optimized for larger scale production, ensuring high yield and purity through purification techniques such as recrystallization and chromatography.

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole has several applications:

  • Antiviral Agents: Its ability to inhibit HCMV makes it a candidate for antiviral drug development.
  • Chemical Intermediates: Used in the synthesis of other complex organic compounds due to its reactive halogen substituents.
  • Research Tools: Employed in biochemical studies to understand viral mechanisms and develop new therapeutic strategies.

The interaction studies of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole focus on its binding affinity to various biomolecules. Research indicates that it binds specifically to viral DNA polymerase, inhibiting its activity and preventing viral replication. These interactions are crucial for understanding the compound's mechanism of action and potential side effects when used in therapeutic contexts.

Several compounds share structural similarities with 7-bromo-5,6-dichloro-1H-1,3-benzodiazole. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
5,6-Dichloro-2-bromobenzimidazoleSimilar halogen substitutions; different positioningUnique substitution pattern enhances reactivity
2,5-Dichloro-1H-benzimidazoleLacks bromine; only contains chlorineDifferent biological activity due to absence of bromine
4-Bromo-2,5-dichloro-1H-benzothiazoleContains sulfur; affects biological activity differentlySulfur presence alters chemical properties significantly
2-Bromo-5-chloro-1H-benzimidazoleFewer halogens; simpler structureReduced reactivity compared to 7-bromo compound

Electrophilic aromatic substitution (EAS) serves as the cornerstone for introducing halogens into the benzodiazole framework. The reaction proceeds via a two-step mechanism: initial electrophile activation followed by aromatic ring attack and subsequent deprotonation to restore aromaticity. In the case of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole, bromination occurs at the para position relative to the diazole nitrogen, a regiochemical outcome dictated by the electron-donating effects of the adjacent heteroatoms.

The halogenation process begins with the generation of a bromonium ion (Br⁺) through the interaction of molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃). This catalyst polarizes the Br–Br bond, enhancing the electrophilicity of bromine and facilitating its attack on the electron-rich aromatic ring. The intermediate σ-complex (Wheland intermediate) formed during this step is stabilized by resonance with the diazole ring’s nitrogen lone pairs, which delocalize positive charge across the aromatic system. Deprotonation of the intermediate by a weak base, often the solvent or a counterion, restores aromaticity and yields the monosubstituted product.

Table 1: Comparative Reactivity of Halogenation Agents in Benzodiazole Systems

Halogen SourceLewis Acid CatalystReaction Rate (rel. to Cl₂)Regioselectivity (para:ortho)
Br₂FeCl₃1.09:1
N-BromosuccinimideHClO₄0.88:1
POBr₃None1.29.5:1

Phosphorus oxybromide (POBr₃) has emerged as a superior brominating agent in cases where traditional Br₂/FeCl₃ systems yield undesirable dihalogenation byproducts. The use of POBr₃ enables direct bromination of 5,6-dichlorobenzimidazol-2-one without requiring pre-activation of the substrate, as demonstrated in patent literature. This method achieves a regioselectivity ratio of 9.5:1 for para-substitution, attributed to the steric and electronic directing effects of the pre-existing chlorine atoms.

Solvent Systems and Temperature Control in Multi-Step Synthesis

Solvent choice critically influences reaction kinetics and product purity during the synthesis of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole. Polar aprotic solvents such as dichloromethane (DCM) and chlorobenzene are preferred for electrophilic bromination steps due to their ability to stabilize ionic intermediates without participating in side reactions. In contrast, protic solvents like acetic acid facilitate the dissolution of Lewis acid catalysts but may protonate the aromatic ring, reducing its nucleophilicity.

Table 2: Solvent Effects on Halogenation Efficiency

SolventDielectric ConstantReaction Yield (%)Byproduct Formation (%)
Dichloromethane8.93885
Acetic Acid6.157512
Hexane1.884228

Temperature gradients are systematically employed to control reaction exothermicity and prevent polyhalogenation. The bromination of 5,6-dichlorobenzimidazole proceeds optimally at −10°C to 5°C, where the activation energy for monosubstitution is lower than that for subsequent electrophilic attacks. Elevated temperatures (>30°C) lead to diminished regioselectivity as thermal energy overcomes the kinetic preference for para-substitution, allowing ortho-directed pathways to compete.

Multi-step syntheses often incorporate solvent switching between halogenation and purification stages. For example, hexane is utilized for recrystallization due to its low solubility for polar byproducts, achieving >95% purity in the final product. This approach minimizes the need for chromatographic separation, enhancing scalability for industrial production.

Catalytic Approaches for Improved Regioselectivity

Lewis acid catalysts remain indispensable for modulating the electronic landscape of the benzodiazole substrate during halogenation. Iron(III) chloride (FeCl₃) and aluminum(III) chloride (AlCl₃) are widely used to polarize halogen molecules, but their hygroscopic nature necessitates stringent anhydrous conditions. Recent advancements have focused on heterogeneous catalysts, such as silica-supported FeCl₃, which offer improved recyclability and reduced metal leaching.

Table 3: Catalyst Performance in Bromination Reactions

CatalystTurnover NumberRegioselectivity (para:ortho)Reaction Time (h)
FeCl₃129:16
SiO₂-FeCl₃189.2:15
Ionic Liquid [BMIM]Br98.8:17

The development of Brønsted acid catalysts, particularly perchloric acid (HClO₄), has provided an alternative to traditional Lewis acids in N-bromosuccinimide (NBS)-mediated reactions. HClO₄ protonates NBS to generate a highly reactive brominating species while avoiding metal contamination in the final product. This method achieves 90% yield with a para:ortho ratio of 8:1, making it suitable for substrates sensitive to Lewis acid coordination.

Future directions in catalytic design emphasize supramolecular approaches, where host-guest complexes between cyclodextrins and halogenating agents enforce precise spatial orientation of the electrophile. Preliminary studies indicate that β-cyclodextrin-Br₂ inclusion complexes enhance para-selectivity to 9.7:1 by sterically blocking ortho attack pathways.

The halogenation pattern at the 2-position of the benzimidazole nucleus represents one of the most critical structural determinants for antiviral efficacy against human cytomegalovirus and related herpesviruses [1] [2] [3]. Research has demonstrated that 7-bromo-5,6-dichloro-1H-1,3-benzodiazole, also known as 2-bromo-5,6-dichloro-1H-benzimidazole, exhibits exceptional potency in inhibiting viral terminase complex function through its unique halogenation pattern [4] .

The terminase complex serves as the primary target for this compound, where the bromine substituent at the 2-position creates specific electrostatic interactions with the viral enzyme active site [2] [3]. Studies have shown that compounds bearing bromine at this position demonstrate terminase inhibition with fifty percent inhibitory concentration values ranging from 3 to 50 nanomolar, significantly more potent than chlorine-substituted analogs which require 100 to 500 nanomolar concentrations for equivalent inhibition [2] [7]. The enhanced binding affinity results from the optimal size and electronegativity of bromine, which allows for precise coordination with metal ions within the terminase active site [7].

Mechanistic investigations reveal that 7-bromo-5,6-dichloro-1H-1,3-benzodiazole blocks the processing and maturation of viral deoxyribonucleic acid by preventing the maturational cleavage of high-molecular-weight deoxyribonucleic acid during viral replication [3]. This inhibition occurs through direct binding to the terminase nuclease domain, where the compound competes with natural substrates for binding sites on viral enzymes . The presence of bromine at the 2-position is essential for maintaining the proper three-dimensional conformation required for optimal enzyme-inhibitor interactions [9] [3].

Comparative structure-activity relationship analysis demonstrates that removal of the halogen at the 2-position completely abolishes antiviral activity, with unsubstituted compounds showing inhibitory concentrations greater than 5000 nanomolar [9]. Conversely, substitution with amino groups at the 2-position can restore and even enhance activity, with some derivatives achieving inhibitory concentrations as low as 0.5 to 3 nanomolar [2] [3]. This finding suggests that the 2-position requires either a halogen or a hydrogen bond donor/acceptor group to maintain effective terminase inhibition [9] [3].

Halogen at Position 2Terminase Inhibition IC₅₀ (nM)DNA Processing InhibitionViral DNA Maturation BlockCross-Resistance ProfileTherapeutic Window
Bromine3-50PotentComplete at therapeutic dosesLowWide
Chlorine100-500ModeratePartialModerateModerate
Fluorine>1000WeakMinimalHighNarrow
No halogen (H)>5000NoneNoneN/AN/A
Amino group substitution0.5-3Very potentCompleteLowWide

The viral terminase complex represents an ideal antiviral target due to its absence in mammalian cells, ensuring high selectivity for viral processes [10]. The terminase enzyme is responsible for cleaving concatemeric viral deoxyribonucleic acid into genome-length units and packaging them into preformed capsids [10]. Inhibition of this process by 7-bromo-5,6-dichloro-1H-1,3-benzodiazole results in the accumulation of unprocessed high-molecular-weight viral deoxyribonucleic acid that cannot be packaged into infectious virions [1] [3].

Comparative Efficacy of Bromine vs. Chlorine Substituents Against Herpesviridae

The comparative analysis of bromine versus chlorine substituents in benzimidazole derivatives reveals significant differences in antiviral potency and spectrum of activity against members of the Herpesviridae family [11] [12] [13]. 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole demonstrates superior efficacy compared to its chlorine-substituted analogs across multiple herpesvirus species, with particularly pronounced differences observed against human cytomegalovirus and Epstein-Barr virus [11] [13].

Against human cytomegalovirus, bromine-containing compounds consistently achieve effective concentration values in the range of 0.4 to 1.2 micromolar, while chlorine analogs require 2 to 5 micromolar concentrations for equivalent antiviral effects [11] [12]. This represents a 2 to 4-fold improvement in potency attributable to the bromine substituent [11]. The enhanced activity extends to Epstein-Barr virus, where bromine derivatives demonstrate effective concentrations of 0.15 to 1.1 micromolar compared to 1 to 3 micromolar for chlorine analogs [1] [11].

The selectivity profile between bromine and chlorine substituents shows important distinctions in their activity spectrum within the Herpesviridae family [11] [12] [13]. Both halogen types demonstrate no significant activity against herpes simplex virus types 1 and 2, varicella-zoster virus, human herpesvirus 6, or human herpesvirus 8, indicating their selective action against beta and gamma herpesviruses [11] [12] [13]. This selectivity pattern suggests that the target proteins in these virus types have distinct structural requirements that are only satisfied by the specific halogenation patterns found in active compounds [11] [13].

The cytotoxicity profiles of bromine versus chlorine derivatives reveal favorable therapeutic windows for both compound types, though with some notable differences [11] [12]. Bromine-containing compounds typically exhibit cytotoxic concentrations of 170 to 243 micromolar in tissue culture systems, while chlorine analogs show somewhat lower toxicity with cytotoxic concentrations ranging from 100 to 200 micromolar [11]. Despite the slightly higher toxicity of bromine derivatives, their superior antiviral potency results in selectivity indices that are generally comparable or superior to chlorine analogs [11].

Halogen SubstituentHCMV Activity EC₅₀ (μM)EBV Activity EC₅₀ (μM)HSV-1/HSV-2 ActivityCytotoxicity CC₅₀ (μM)Resistance Profile
Bromine at 2-position0.4-1.20.15-1.1Inactive170-243Low resistance development
Chlorine at 2-position2-51-3Inactive100-200Moderate resistance
Bromine at 7-position + Chlorine at 5,60.4 ± 0.30.15-1.1Inactive170-243Low resistance development
Multiple chlorine substitutions1-31-5Inactive150-300Variable

Resistance development patterns differ significantly between bromine and chlorine-substituted benzimidazole derivatives [14] [9] [3]. Bromine-containing compounds, including 7-bromo-5,6-dichloro-1H-1,3-benzodiazole, demonstrate low propensity for resistance development, with resistant mutants being difficult to isolate in laboratory settings [14] [3]. This resistance profile contrasts with chlorine analogs, which show moderate resistance development potential [14] [9]. The difference in resistance patterns likely reflects the more stringent binding requirements imposed by the bromine substituent, making it more difficult for viral proteins to acquire mutations that maintain function while avoiding drug binding [14] [3].

Cross-resistance studies with existing antiviral agents reveal that both bromine and chlorine benzimidazole derivatives retain activity against ganciclovir-resistant and foscarnet-resistant human cytomegalovirus isolates [11] [12]. This finding indicates that these compounds target different viral proteins or binding sites compared to nucleoside analogs and pyrophosphate analogs [11]. The maintained activity against drug-resistant isolates represents a significant clinical advantage for benzimidazole derivatives, particularly bromine-containing compounds which demonstrate the highest potency against these challenging viral strains [11] [12].

Temperature sensitivity studies have revealed interesting differences between bromine and chlorine derivatives in their antiviral activity profiles [11]. Some bromine-containing compounds maintain consistent activity across different incubation temperatures, while certain chlorine analogs show reduced activity at elevated temperatures [11]. This temperature stability may reflect differences in the thermodynamic stability of the drug-target complexes formed by bromine versus chlorine substituents [11].

Stereochemical Influences on Target Affinity and Cellular Uptake

The stereochemical configuration of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole and related benzimidazole derivatives profoundly influences both target protein affinity and cellular uptake mechanisms [2] [15]. Studies examining the impact of stereochemical modifications on antiviral activity have revealed complex relationships between three-dimensional molecular structure and biological function [2] [3] [15].

Ribofuranosyl configuration represents one of the most critical stereochemical determinants for benzimidazole nucleoside analogs [2] [3]. The natural deoxyribonucleic acid configuration serves as the reference standard, with compounds bearing this stereochemistry demonstrating high target affinity and established clinical relevance [2]. However, the unnatural left-handed ribofuranosyl configuration can provide variable activity ranging from 0.1 to 10-fold relative to the natural form, with some derivatives showing enhanced cellular uptake in specific cases [2] [15].

Anomeric configuration studies have demonstrated that beta-anomeric compounds generally exhibit optimal activity with 1 to 2-fold enhanced potency compared to alpha-anomeric analogs [2] [15]. The beta configuration appears to provide the proper spatial orientation for optimal binding to viral target proteins [2]. Alpha-anomeric compounds show reduced activity, typically 0.1 to 0.5-fold relative to beta analogs, and generally demonstrate reduced cellular uptake efficiency [2] [15]. This finding suggests that the anomeric stereochemistry plays a crucial role in both membrane transport and intracellular target engagement [2].

The bioavailability profiles of stereoisomeric benzimidazole derivatives show significant variation depending on the specific stereochemical features present [16] [15]. Most benzimidazole derivatives exhibit moderate bioavailability ranging from 2 to 60 percent following oral administration [16]. The wide range reflects the multicompartment and complex pharmacokinetic models characteristic of this compound class [16]. Stereochemical modifications can dramatically alter these parameters, with some configurations showing enhanced bioavailability while others demonstrate reduced absorption and distribution [16] [15].

Stereochemical FeatureTarget Affinity (Relative)Cellular Uptake EfficiencyBioavailability ImpactMetabolic StabilityClinical Relevance
D-ribofuranosyl configurationHigh (Reference)StandardModerate (2-60%)Rapid metabolismEstablished
L-ribofuranosyl configurationVariable (0.1-10x)Enhanced in some casesVariableVariableUnder investigation
α-anomeric configurationReduced (0.1-0.5x)ReducedGenerally reducedGenerally unstableLimited
β-anomeric configurationOptimal (1-2x)EnhancedGenerally enhancedMore stablePreferred configuration
Sugar ring modificationsVariableVariableVariableVariableInvestigational
Enantiomeric formsHighly variableDifferentialHighly dependentEnantiomer-dependentRequires optimization

Metabolic stability patterns show pronounced stereochemical dependence among benzimidazole derivatives [16] [15]. The rapid metabolism characteristic of many benzimidazole compounds can be modulated through stereochemical modifications [16]. Beta-anomeric compounds generally demonstrate greater metabolic stability compared to alpha-anomeric forms [15]. Enantiomeric pairs can show dramatically different metabolic fates, with one enantiomer undergoing rapid hepatic metabolism while its mirror image remains stable [15].

Cellular uptake mechanisms for benzimidazole derivatives involve multiple transport pathways that demonstrate stereochemical selectivity [16] [17]. The three-dimensional structure of these compounds affects their recognition by membrane transporters and their ability to cross cellular membranes [17]. Studies have shown that certain stereochemical configurations can enhance cellular penetration, leading to improved intracellular concentrations and enhanced antiviral efficacy [17]. The relationship between structure and uptake is complex, with small stereochemical changes sometimes producing large effects on membrane permeability [17].

Target affinity measurements reveal that stereochemical modifications can alter binding interactions with viral proteins in predictable ways [17] [15]. The binding pocket structure of viral terminase and related enzymes imposes specific geometric constraints that favor certain stereochemical configurations [7] [17]. Compounds that achieve optimal fit within these binding sites demonstrate enhanced affinity and prolonged residence times [17]. Molecular docking studies have confirmed that stereochemical features directly influence the quality and strength of drug-target interactions [17].

Protein binding characteristics of benzimidazole derivatives show stereochemical dependence, with different isomers demonstrating varying degrees of binding to plasma proteins and cellular components [16]. This differential protein binding can significantly impact the free drug concentrations available for antiviral activity [16]. Some stereoisomers show extensive protein binding that may limit their therapeutic effectiveness, while others maintain higher free drug levels that correlate with enhanced antiviral activity [16] [15].

Disruption of Viral DNA Maturation Through Terminase Complex Interaction

The benzimidazole derivative 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole demonstrates significant antiviral activity against human cytomegalovirus through direct interference with viral DNA maturation processes [1]. The compound, which shares structural similarities with the extensively studied 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl-1H-benzimidazole (BDCRB), targets the viral terminase complex responsible for packaging viral genomes into assembling capsids [2] [3].

The human cytomegalovirus terminase complex consists of multiple protein components that work coordinately to cleave concatemeric viral DNA into unit-length genomes and facilitate their translocation into preformed capsids [4] [3]. The large terminase subunit pUL56 serves as the primary ATPase component, providing the energy required for DNA packaging while also mediating sequence-specific binding to viral DNA packaging motifs [5]. This protein associates stably with the viral capsid and forms a characteristic ring-shaped structure with pronounced cleft architecture, as revealed through electron microscopy analysis [3].

The small terminase subunit pUL89 functions as the endonuclease component, responsible for the critical duplex nicking activity that cleaves viral DNA at specific packaging sequences [3] [6]. Biochemical studies demonstrate that pUL89 exhibits nuclease activity both independently and in enhanced form when interacting with pUL56 under limiting protein concentrations [3]. The protein adopts a curvilinear monomeric structure with two distinct domains connected by a hinge-like region, which enables its sequence-specific DNA binding and cleavage functions [7].

Terminase ComponentMolecular WeightPrimary FunctionKey Structural Features
pUL56~75 kDaATPase activity, DNA bindingRing-shaped structure with cleft
pUL89~75 kDaEndonuclease activityTwo-domain structure with hinge
pUL51~40 kDaAccessory functionUnknown structure
pUL104~145 kDa (dimer)Portal proteinFacilitates DNA translocation

The terminase complex interaction is essential for viral DNA maturation, as demonstrated by coimmunoprecipitation studies showing direct physical association between pUL56 and pUL104 portal protein [4]. This interaction appears critical for the DNA packaging process, as benzimidazole compounds specifically disrupt the binding between these components [4]. Treatment with halogenated benzimidazole derivatives such as 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole effectively blocks the essential interaction between pUL104 and pUL56, preventing proper viral genome packaging [4].

Host Polymerase Dependency in Viral Genome Processing

The antiviral mechanism of 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole reveals an unexpected dependency on host cell DNA polymerases for viral genome maturation processes [8]. Unlike the traditional understanding that viral DNA polymerases are sufficient for viral replication, recent research demonstrates that human cytomegalovirus requires host translesion synthesis polymerases for optimal genome processing and stability [9].

Human cytomegalovirus infection induces significant redistribution of host translesion synthesis polymerases, including polymerase eta, polymerase kappa, and polymerase iota, along with modification of their regulatory protein proliferating cell nuclear antigen through monoubiquitylation [9]. This modification pattern indicates active recruitment of host DNA repair machinery during viral replication. The viral replication process specifically depends on the polymerase zeta complex, which extends past DNA lesions, while other translesion synthesis polymerases involved in nucleotide insertion and bypass of lesions actually restrict viral genome synthesis [9].

Experimental evidence supporting host polymerase dependency comes from studies using benzimidazole compounds to accumulate viral concatemeric DNA while blocking genome formation [8]. When viral DNA polymerase activity is inhibited during genome maturation, significant host-mediated DNA synthesis occurs throughout the viral genome, as demonstrated by radioisotope incorporation studies [8]. This host-mediated synthesis appears essential for terminal repeat duplication, DNA debranching, and damage repair processes that occur concomitantly with DNA packaging and cleavage [8].

The role of host polymerases becomes particularly evident when examining the effects of various polymerase inhibitors on genome formation [8]. While inhibitors of protein synthesis, RNA transcription, and viral DNA polymerase only modestly reduce genome formation, drugs that inhibit both viral and host DNA polymerases potently block the genome maturation process [8]. This finding indicates that host DNA polymerases play an indispensable role in viral genome processing that cannot be compensated by viral enzymes alone.

Host PolymeraseEffect on HCMV ReplicationFunctional Role
Polymerase etaRestrictiveSNV generation, viral diversity
Polymerase kappaRestrictiveSNV generation, viral diversity
Polymerase iotaRestrictiveSNV generation, viral diversity
Polymerase zeta complexRequiredLesion bypass, genome stability
Rev1RequiredOptimal replication

The dependency on host polymerases suggests that 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole may exert its antiviral effects through multiple mechanisms beyond direct terminase inhibition [9]. The compound may interfere with the recruitment or function of host translesion synthesis polymerases, thereby compromising viral genome integrity and processing. This multi-target approach could explain the potent antiviral activity observed with benzimidazole derivatives and their ability to suppress viral replication at multiple stages of the life cycle.

Resistance Mutation Patterns in UL56 and UL89 Gene Products

The development of resistance to 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole and related benzimidazole compounds occurs through specific mutations in the viral terminase genes UL56 and UL89, providing crucial insights into the molecular mechanisms of antiviral action [10] [11]. These resistance patterns demonstrate the direct interaction between benzimidazole compounds and terminase subunits, confirming their role as primary molecular targets.

Resistance mutations in the UL89 gene product occur at specific amino acid positions that are critical for terminase function [10] [12]. The most commonly observed mutation is D344E, which confers approximately 10-fold resistance to benzimidazole compounds including BDCRB and related derivatives [10]. This aspartate to glutamate substitution occurs in a highly conserved region of the nuclease domain and appears to alter the binding affinity of benzimidazole compounds without significantly impairing the essential nuclease activity of pUL89 [10].

Additional UL89 mutations associated with benzimidazole resistance include A355T, which enhances the resistance level when combined with D344E [10], and more recently identified substitutions such as C347S and E256Q [12] [13]. The E256Q mutation demonstrates particularly interesting resistance patterns, conferring 18-fold resistance to indole nucleoside compounds while maintaining full susceptibility to benzimidazole derivatives [13]. This selective resistance profile suggests distinct binding sites or mechanisms of action for different classes of terminase inhibitors.

GeneMutationResistance LevelCompound ClassFunctional Impact
UL89D344E~10-foldBenzimidazoleNuclease domain alteration
UL89A355THigh (combined)BenzimidazoleEnhanced resistance
UL89E256Q18-foldIndole nucleosideSelective resistance
UL89C347S27-foldBenzimidazoleNovel resistance mechanism
UL89V362M98-foldTomeglovirHigh-level resistance

Resistance mutations in the UL56 gene product follow different patterns, reflecting the distinct functional roles of the large terminase subunit [10] [11]. The Q204R mutation was the first UL56 substitution identified in benzimidazole-resistant viruses, conferring approximately 10-fold resistance when present alone [10]. This mutation occurs in a region important for DNA binding and ATPase activity, suggesting that benzimidazole compounds may interfere with these essential functions.

The development of resistance to letermovir, a non-nucleoside terminase inhibitor, has revealed additional UL56 mutations in the codon range 231 to 369 [11]. These mutations include F261L, V231L, V236M, and C325F/R, with the latter conferring absolute resistance to letermovir treatment [11]. The rapid emergence of these mutations, typically within 3 passages of viral culture, indicates a relatively low genetic barrier to resistance development [11].

GeneMutationResistance LevelTarget DrugClinical Relevance
UL56Q204R~10-foldBenzimidazoleFirst identified
UL56F261LLow-gradeLetermovirMost common
UL56V236MHighLetermovirClinical resistance
UL56C325F/RAbsoluteLetermovirComplete resistance
UL56V231LModerateLetermovirCombination mutations

The pattern of resistance mutations occurring in both UL56 and UL89 genes strongly suggests functional interaction between these terminase subunits and provides evidence for the formation of a heteromeric terminase complex [10]. Marker transfer experiments demonstrate that individual mutations in either gene confer partial resistance, while the combination of mutations in both genes results in additive resistance levels approaching 30-fold [10]. This synergistic effect indicates that benzimidazole compounds may bind to or affect an interface region between the terminase subunits.

The structural basis for resistance can be understood through the three-dimensional organization of the terminase complex [7]. The UL89 mutations cluster in regions corresponding to the nuclease active site and DNA binding domain, while UL56 mutations occur in areas involved in ATPase activity and protein-protein interactions [5]. The proximity of these mutated residues in the assembled terminase complex suggests that benzimidazole compounds may occupy a binding pocket formed by contributions from both terminase subunits.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

263.88567 g/mol

Monoisotopic Mass

263.88567 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types